molecular formula C19H28N2O2 B1400618 tert-butyl 5-benzyloctahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate CAS No. 1147421-99-5

tert-butyl 5-benzyloctahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate

Cat. No.: B1400618
CAS No.: 1147421-99-5
M. Wt: 316.4 g/mol
InChI Key: DEZFOMKNEZXHRG-UHFFFAOYSA-N
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Description

tert-Butyl 5-benzyloctahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate: is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrolo[3,2-c]pyridine core structure, which is a fused bicyclic system containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-benzyloctahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[3,2-c]pyridine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the fused bicyclic system.

    Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, often using benzyl halides and a suitable base.

    tert-Butyl Protection: The carboxylate group is protected using tert-butyl chloroformate in the presence of a base to form the tert-butyl ester.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 5-benzyloctahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can be carried out to introduce various substituents at specific positions on the pyrrolo[3,2-c]pyridine core.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Benzyl halides in the presence of a base such as sodium hydride.

Major Products: The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry: tert-Butyl 5-benzyloctahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in the development of new synthetic methodologies.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.

Industry: In the chemical industry, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity profile make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of tert-butyl 5-benzyloctahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
  • tert-Butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate
  • tert-Butyl 5-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate

Uniqueness: tert-Butyl 5-benzyloctahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate is unique due to its specific substitution pattern and the presence of the benzyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

tert-butyl 5-benzyl-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,2-c]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O2/c1-19(2,3)23-18(22)21-12-9-16-14-20(11-10-17(16)21)13-15-7-5-4-6-8-15/h4-8,16-17H,9-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEZFOMKNEZXHRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C1CCN(C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2,3-dihydro-pyrrolo[3,2-c]pyridine-1-carboxylic acid tert-butyl ester (1.0 g, 4.2 mmol) in acetonitrile (20 mL) was added benzyl bromide and the mixture heated at reflux for 2.5 h. The reaction mixture was concentrated in vacuo and the resultant black oil was dissolved in MeOH (50 mL). To this solution was slowly added sodium borohydride (1.2 g, 32.0 mmol) over 10 min, then the mixture was heated at reflux for 2.5 h. After cooling to RT, the reaction mixture was concentrated in vacuo before EtOAc and an aqueous saturated solution of ammonium chloride were added. The reaction mixture was stirred at RT for 1 h. The organic layer was isolated, dried (Na2SO4) and concentrated in vacuo to give the title compound as a cream solid (0.78 g, 59%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step Two
Yield
59%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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